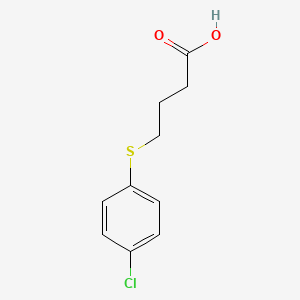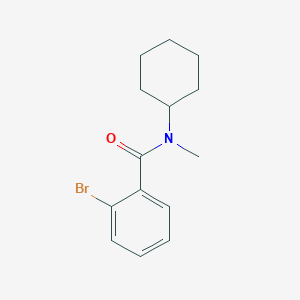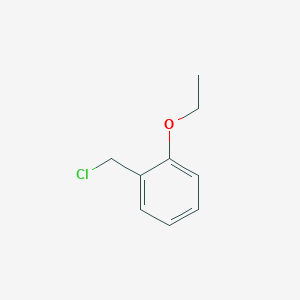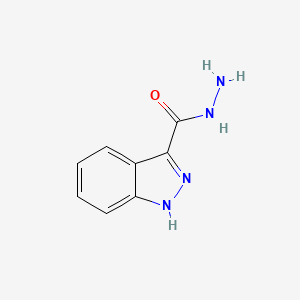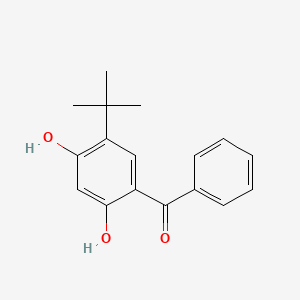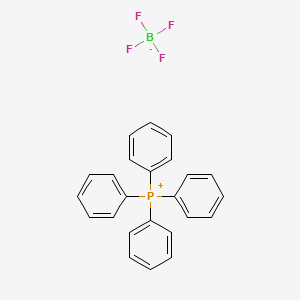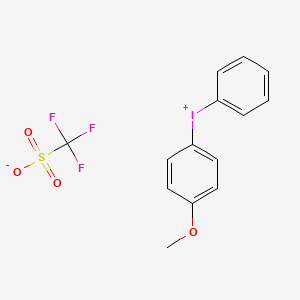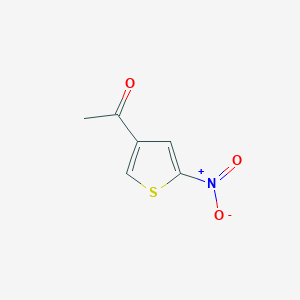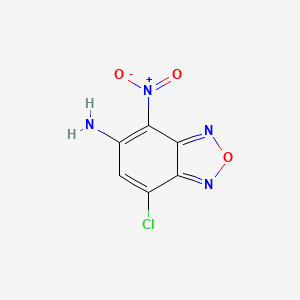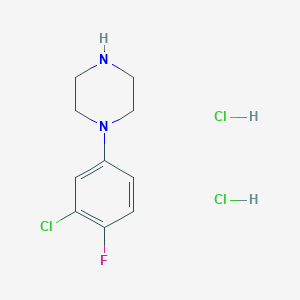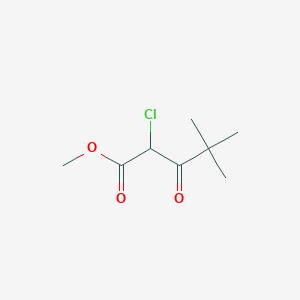
3-benzoyl-6-bromoquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzoyl-6-bromo-quinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities. This compound features a quinoline core with a benzoyl group at the 3-position, a bromine atom at the 6-position, and a carboxylic acid group at the 4-position. The unique structural attributes of this compound make it a valuable subject of study in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzoyl-6-bromo-quinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the Friedländer synthesis, where an aromatic aldehyde reacts with an amine and a ketone in the presence of an acid catalyst. The reaction conditions often include heating under reflux and the use of solvents like ethanol or acetic acid.
Another approach is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid. This method can be modified to introduce the benzoyl and bromo substituents at the desired positions on the quinoline ring.
Industrial Production Methods
Industrial production of 3-benzoyl-6-bromo-quinoline-4-carboxylic acid may involve optimized versions of the aforementioned synthetic routes. Large-scale synthesis often requires the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial settings to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-Benzoyl-6-bromo-quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions or with the aid of a catalyst.
Major Products Formed
Oxidation: Products may include quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Substituted quinoline derivatives with various functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
3-Benzoyl-6-bromo-quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-benzoyl-6-bromo-quinoline-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzoyl and bromo groups can enhance its binding affinity and specificity for certain targets. The carboxylic acid group may also play a role in its solubility and bioavailability.
Comparación Con Compuestos Similares
3-Benzoyl-6-bromo-quinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:
Quinoline-4-carboxylic acid: Lacks the benzoyl and bromo substituents, resulting in different chemical and biological properties.
6-Bromoquinoline:
3-Benzoylquinoline: Lacks the bromo and carboxylic acid groups, leading to differences in its chemical behavior and biological activity.
Propiedades
Número CAS |
444114-73-2 |
|---|---|
Fórmula molecular |
C17H10BrNO3 |
Peso molecular |
356.2 g/mol |
Nombre IUPAC |
3-benzoyl-6-bromoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H10BrNO3/c18-11-6-7-14-12(8-11)15(17(21)22)13(9-19-14)16(20)10-4-2-1-3-5-10/h1-9H,(H,21,22) |
Clave InChI |
UVOXHYCOYJBSEE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2C(=O)O)Br |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



